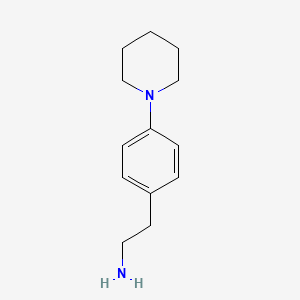

2-(4-Piperidin-1-yl-phenyl)-ethylamine

Beschreibung

Significance of the 2-Phenethylamine Scaffold in Advanced Chemical Biology

The 2-phenethylamine motif is a cornerstone in medicinal chemistry, widely found in nature and integral to the structure of numerous bioactive molecules. nih.govresearchgate.net Its importance is perhaps most profoundly exemplified by the endogenous catecholamines—dopamine (B1211576), norepinephrine, and epinephrine—which are critical neurotransmitters. nih.govmdpi.com These molecules play a central role in regulating a vast array of physiological and neurological processes, including mood, stress responses, and voluntary movement. nih.govmdpi.com

The inherent flexibility of the 2-phenethylamine structure allows it to interact with a wide range of biological targets. This scaffold is a key component in ligands developed for various receptors, such as adenosine (B11128), adrenergic, and dopamine receptors. mdpi.comnih.gov The ability to modify the phenyl ring and the ethylamine (B1201723) side chain provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new compounds, influencing their potency, selectivity, and pharmacokinetic profiles. nih.gov The widespread presence of this scaffold in both natural products and synthetic drugs underscores its significance as a "privileged" structure in the design of new therapeutic agents. nih.govmdpi.com

Table 1: Examples of Biologically Active Compounds Featuring the 2-Phenethylamine Scaffold

| Compound | Classification | Biological Significance |

|---|---|---|

| Dopamine | Endogenous Catecholamine | Key neurotransmitter in the central nervous system, involved in reward, motivation, and motor control. mdpi.com |

| Norepinephrine | Endogenous Catecholamine | Neurotransmitter and hormone involved in the "fight-or-flight" response, regulating alertness and arousal. mdpi.com |

| Epinephrine | Endogenous Catecholamine | Hormone and neurotransmitter critical for regulating heart rate, blood pressure, and metabolism. mdpi.com |

| Morphine | Natural Alkaloid | Potent opioid analgesic, its complex structure incorporates the 2-phenethylamine unit. mdpi.com |

Role of Piperidine (B6355638) Derivatives as Core Structures in Molecular Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in the pharmaceutical industry. nih.govnih.gov Its prevalence is so significant that it is often referred to as a "privileged scaffold," a term for molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govontosight.ai This versatility makes piperidine derivatives a cornerstone in the construction of drugs across numerous therapeutic classes. nih.govresearchgate.net

Piperidine-containing compounds are present in over twenty classes of pharmaceuticals, including antipsychotics, antihistamines, and analgesics. nih.govijnrd.org The saturated, non-planar structure of the piperidine ring allows for the precise three-dimensional positioning of substituent groups, which is crucial for optimizing interactions with biological macromolecules like enzymes and receptors. arizona.edu Furthermore, the nitrogen atom within the ring can act as a basic center and a hydrogen bond acceptor, contributing to the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov The metabolic stability and synthetic accessibility of the piperidine fragment further enhance its appeal in drug design. nih.gov

Table 2: Examples of Marketed Drugs Containing the Piperidine Moiety

| Drug | Therapeutic Class | Function |

|---|---|---|

| Fexofenadine | Antihistamine | Used to treat allergy symptoms. ijnrd.org |

| Donepezil | Alzheimer's Therapy | Used to treat dementia associated with Alzheimer's disease. ijnrd.org |

| Meperidine | Analgesic | Opioid pain medication. ijnrd.org |

| Haloperidol | Antipsychotic | Used to treat certain mental/mood disorders. |

| Melperone | Antipsychotic | A second-generation antipsychotic medication. nih.gov |

Overview of Current Research Landscape Pertaining to 2-(4-Piperidin-1-yl-phenyl)-ethylamine as a Chemical Building Block

The chemical compound this compound, identified by CAS number 38589-09-2, is a molecule that strategically combines the 2-phenethylamine backbone with a piperidine ring substituent on the phenyl group. ontosight.aichemicalbook.com This design makes it a valuable chemical intermediate and building block for creating more complex molecules. ontosight.ai Research interest in this compound stems from its potential to serve as a starting point for developing ligands that could interact with biological systems, particularly within the central nervous system, where both phenethylamine (B48288) and piperidine scaffolds are known to be active. ontosight.ai

The structure allows for further chemical modifications at several key positions. The primary amine of the ethylamine chain, the nitrogen of the piperidine ring, and the aromatic phenyl ring are all potential sites for derivatization. This synthetic tractability enables the creation of libraries of related compounds for structure-activity relationship (SAR) studies. By systematically altering the structure, researchers can explore how changes affect a molecule's biological activity, aiming to develop compounds with improved potency and selectivity for specific targets. ontosight.ai The compound is thus a subject of investigation in medicinal chemistry as a scaffold for potential therapeutic agents. ontosight.ai

Table 3: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 38589-09-2 ontosight.ai |

| Molecular Formula | C₁₃H₂₀N₂ sigmaaldrich.com |

| Molecular Weight | 204.31 g/mol sigmaaldrich.com |

| ChEMBL ID | CHEMBL3302631 ontosight.ai |

| PubChem CID | 12447268 (related structure) nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-piperidin-1-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKAXRQMCRKDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276913 | |

| Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38589-09-2 | |

| Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Characterization Techniques for 2 4 Piperidin 1 Yl Phenyl Ethylamine and Analogues

Spectroscopic Methodologies for Detailed Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(4-Piperidin-1-yl-phenyl)-ethylamine, providing detailed information about its atomic composition, connectivity, and the chemical environment of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Regioisomeric Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the compound.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the piperidine (B6355638) ring, the phenylethylamine backbone, and the aromatic ring. The chemical shifts (δ) and coupling patterns provide information about the connectivity and spatial relationships of these protons. For instance, the protons on the piperidine ring adjacent to the nitrogen atom would appear at a different chemical shift compared to the other methylene (B1212753) protons of the ring. chemicalbook.com The aromatic protons on the phenyl ring would typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by identifying all non-equivalent carbon atoms in the molecule. docbrown.info The spectrum would show distinct peaks for the aliphatic carbons of the piperidine and ethylamine (B1201723) moieties, as well as the aromatic carbons of the phenyl group. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish detailed connectivity and confirm the regiochemistry of the molecule, particularly the attachment point of the piperidine ring to the phenyl group. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Piperidine (α-CH₂) | ~3.1-3.3 | ~50-52 |

| Piperidine (β, γ-CH₂) | ~1.5-1.7 | ~24-27 |

| Ethylamine (-CH₂-N piperidine) | ~2.9-3.1 | ~35-37 |

| Ethylamine (-CH₂-NH₂) | ~2.7-2.9 | ~42-44 |

| Aromatic (C-N piperidine) | - | ~150-152 |

| Aromatic (CH ortho to piperidine) | ~6.8-7.0 (d) | ~116-118 |

| Aromatic (CH ortho to ethylamine) | ~7.1-7.3 (d) | ~129-131 |

| Aromatic (C-ethylamine) | - | ~132-134 |

Vibrational Spectroscopy (FT-IR) for Functional Group and Bonding Environment Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov

Key expected vibrational frequencies include N-H stretching vibrations from the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from both the aromatic phenyl ring (above 3000 cm⁻¹) and the aliphatic piperidine and ethylamine groups (below 3000 cm⁻¹) would be prominent. researchgate.net Additionally, C-N stretching vibrations associated with the tertiary amine of the piperidine and the primary amine of the ethylamine chain would be observed in the fingerprint region (typically 1000-1300 cm⁻¹). Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Piperidine, Ethylamine) | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Alkyl C-N | C-N Stretch | 1020 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. kobv.de For this compound (C₁₃H₂₀N₂), the exact mass of the protonated molecular ion [M+H]⁺ would be measured and compared to the theoretical value, confirming the molecular formula with high accuracy.

In addition to molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. mdpi.com Techniques like tandem mass spectrometry (MS/MS) involve the isolation and fragmentation of the molecular ion to produce characteristic product ions. nih.gov The fragmentation of this compound would likely involve cleavage at the C-C bond of the ethylamine side chain (benzylic cleavage) and fragmentation of the piperidine ring. wvu.edu These fragmentation pathways help to confirm the connectivity of the different structural units within the molecule. nih.gov

Table 3: Predicted HRMS Data and Major Fragmentation Pathways for this compound

| Ion | Formula | Theoretical Exact Mass (m/z) | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₂₁N₂⁺ | 205.1705 | Protonated Molecular Ion |

| Fragment 1 | C₈H₉N⁺ | 120.0813 | Loss of piperidine via cleavage of C-N bond |

| Fragment 2 | C₁₂H₁₈N⁺ | 176.1439 | Loss of NH₃ from the ethylamine group |

| Fragment 3 | C₅H₁₀N⁺ | 84.0813 | Piperidine cation |

Chromatographic and Separative Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. researchgate.net A reversed-phase HPLC method, typically using a C18 column, can effectively separate the target compound from related impurities. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to achieve optimal separation. nih.gov Purity is determined by integrating the peak area of the main compound relative to the total area of all peaks detected, commonly with a UV detector.

Coupling HPLC with a mass spectrometer (LC-MS) provides an even more powerful analytical tool. oup.com LC-MS not only separates the components of a mixture but also provides mass information for each component as it elutes from the column. researchgate.net This is invaluable for monitoring the progress of a chemical reaction by identifying reactants, intermediates, and products in the reaction mixture. fda.gov.tw In the context of this compound, LC-MS can confirm the identity of the product peak and tentatively identify unknown impurities based on their mass-to-charge ratios. nih.gov

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the presence of a primary amine group, this compound may exhibit poor chromatographic peak shape and potential thermal degradation in a GC system. jfda-online.com

To overcome these issues, chemical derivatization is often employed to convert the polar amine group into a less polar, more volatile, and more thermally stable derivative. nih.gov Common derivatizing agents for amines include acylating agents (e.g., pentafluorobenzoyl chloride) or silylating agents. jfda-online.comoup.com After derivatization, the resulting compound can be readily analyzed by GC-MS. researchgate.net The gas chromatogram provides separation and retention time information, while the mass spectrometer provides mass spectra for each separated component, allowing for positive identification through library matching or spectral interpretation. oup.com

Table 5: Potential GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Pentafluorobenzoyl chloride (PFBCI) |

| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5 or equivalent, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 275°C |

| Oven Program | Initial 100°C, ramp to 300°C at 15°C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis of Amine Derivatives

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like amine derivatives. The primary and secondary amine groups in this compound are basic and can be readily protonated in acidic buffer systems, imparting a positive charge to the molecule. This net positive charge allows for its separation based on its electrophoretic mobility in an electric field.

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for this purpose, separating ions based on their charge-to-hydrodynamic radius ratio. mdpi.comresearchgate.net The separation occurs within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, analytes migrate towards the cathode at different velocities depending on their specific charge and size, leading to effective separation.

Several key parameters are optimized to achieve high-resolution separation in CZE analysis:

Background Electrolyte (BGE): The pH and composition of the BGE are critical. A low pH ensures complete protonation of the amine groups. The BGE composition can be modified with additives to enhance separation selectivity.

Control of Electroosmotic Flow (EOF): The interior surface of a fused-silica capillary possesses negatively charged silanol (B1196071) groups at pH values above 3, which generates a bulk flow of liquid toward the cathode, known as the EOF. To achieve reproducible and efficient separations of cations, the EOF is often suppressed or reversed using dynamic coatings, where additives in the BGE interact with the capillary wall. researchgate.net

Detection: Detection is typically performed using UV-Vis spectrophotometry, as the phenyl group in the analyte possesses a chromophore. For enhanced sensitivity, especially at trace levels, derivatization with a fluorophore followed by Laser-Induced Fluorescence (LIF) detection can be employed.

Recent advancements in CE include imaged capillary isoelectric focusing (iCIEF), which separates molecules based on their isoelectric point (pI) in a pH gradient, offering extremely high resolution for charge variants. nih.govbioanalysis-zone.com

| CE Mode | Separation Principle | Key Advantages | Typical Application for Amine Derivatives |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Charge-to-hydrodynamic radius ratio mdpi.com | High efficiency, speed, flexibility mdpi.com | Purity assessment and quantification of the primary compound. |

| Micellar Electrokinetic Chromatography (MEKC) | Partitioning between a pseudo-stationary micellar phase and the aqueous buffer researchgate.net | Separation of both charged and neutral analytes | Analysis of the parent compound and its neutral, non-ionizable analogues or impurities. |

| Imaged Capillary Isoelectric Focusing (iCIEF) | Separation based on isoelectric point (pI) in a pH gradient bioanalysis-zone.com | Extremely high resolution for charge variants nih.gov | Separation of analogues with minor differences in charge (e.g., deamidation products). |

X-ray Crystallography for Absolute Structural Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. nih.gov For a molecule like this compound, this technique can provide precise information on bond lengths, bond angles, and the conformation of the piperidine and phenyl rings, thereby confirming its absolute configuration.

The process involves four main steps: crystallizing the compound, collecting diffraction data by irradiating the crystal with X-rays, solving the phase problem to generate an electron density map, and refining the atomic model. nih.gov The resulting structural data is invaluable for understanding the molecule's stereochemistry and steric properties.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This provides critical insights into the non-covalent intermolecular interactions that govern the solid-state properties of the material, such as hydrogen bonds, van der Waals forces, and potential π–π stacking interactions between phenyl rings. nih.govnih.gov In the case of this compound, the primary amine (–NH2) and the piperidine nitrogen can act as hydrogen bond donors (when protonated) or acceptors, leading to complex hydrogen-bonding networks that stabilize the crystal packing. mdpi.com Analysis of these interactions is crucial for understanding polymorphism, solubility, and melting point.

| Parameter | Description | Example Value (Hypothetical) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic mdpi.com |

| Space Group | Describes the symmetry of the unit cell. | P21/c mdpi.comresearchgate.net |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. mdpi.com | a=7.9 Å, b=11.7 Å, c=11.1 Å, β=105.2° researchgate.net |

| Z Value | Number of molecules in the unit cell. mdpi.com | 4 |

| Key Intermolecular Interactions | Dominant non-covalent forces in the crystal lattice. | N-H···N hydrogen bonds, C-H···π interactions nih.gov |

Derivatization Strategies for Enhanced Detection and Quantification in Research Matrices

While this compound can be detected by UV spectrophotometry, its quantification in complex research matrices (e.g., biological fluids, environmental samples) often requires derivatization to enhance detection sensitivity and selectivity, particularly when using highly sensitive techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. scienceopen.com

Derivatization involves reacting the analyte with a reagent to attach a tag that has strong chromophoric or fluorophoric properties. The primary ethylamine group of this compound is an ideal target for such reactions.

9-Fluorenylmethyl chloroformate (FMOC-Cl): This is a widely used reagent that reacts with both primary and secondary amines under mild, typically basic, conditions to form highly fluorescent and UV-active carbamate (B1207046) derivatives. researchgate.netresearchgate.net The resulting FMOC-adduct exhibits strong fluorescence, allowing for detection at very low concentrations. nih.gov

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, reacts with primary and secondary amines to yield stable sulfonamide adducts. researchgate.net These derivatives are intensely fluorescent and can be readily separated by reversed-phase HPLC.

Fluorescein Isothiocyanate (FITC): FITC is another common fluorescent labeling agent that reacts with primary amines to form a stable thiourea (B124793) linkage. It provides a derivative with a high quantum yield, making it suitable for trace-level analysis.

The choice of reagent depends on the analytical method, the required sensitivity, and the nature of the sample matrix. The derivatization reaction must be optimized for factors such as pH, reagent concentration, temperature, and reaction time to ensure complete and reproducible derivatization.

| Reagent | Abbreviation | Reactive Group | Typical Detection Method | Excitation/Emission (nm) |

|---|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines researchgate.net | Fluorescence, UV | ~265 / ~315 sigmaaldrich.comresearchgate.net |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines researchgate.net | Fluorescence, UV | ~340 / ~520 |

| Fluorescein Isothiocyanate | FITC | Primary Amines | Fluorescence | ~495 / ~525 |

Effective sample preparation is crucial for removing interferences and pre-concentrating the analyte from the sample matrix before instrumental analysis. nih.govresearchgate.net Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) is a modern, miniaturized sample preparation technique that is fast, efficient, and environmentally friendly due to its low solvent consumption. nih.govacs.org

The UA-DLLME procedure for extracting an amine like this compound from an aqueous sample typically involves the following steps:

pH Adjustment: The pH of the aqueous sample is adjusted to a basic value (e.g., >10) to deprotonate the amine groups, ensuring the analyte is in its neutral, more organophilic form.

Solvent Injection: A mixture of a water-immiscible extraction solvent (e.g., chloroform, chlorobenzene) and a water-miscible disperser solvent (e.g., methanol, acetonitrile) is rapidly injected into the sample. nih.gov

Ultrasonic Agitation: The sample is subjected to ultrasound waves. The ultrasonic energy causes the rapid dispersion of the extraction solvent into fine droplets throughout the aqueous phase, creating a cloudy solution. nih.gov This dramatically increases the surface area for mass transfer, accelerating the extraction of the analyte into the organic droplets. nih.gov

Centrifugation: The emulsion is broken by centrifugation, which sediments the dense, analyte-rich extraction solvent at the bottom of a conical tube.

Analysis: A small volume of the sedimented organic phase is carefully collected with a microsyringe and injected into an analytical instrument, such as a GC-MS or HPLC system.

The efficiency of UA-DLLME is dependent on several factors, including the choice and volume of solvents, sonication time, and sample pH, all of which must be carefully optimized. nih.gov This technique provides a high pre-concentration factor, enabling the detection of trace amounts of the analyte. mdpi.com

| Parameter | Effect on Extraction Efficiency | Optimization Goal |

|---|---|---|

| Type of Extraction Solvent | Must have high affinity for the analyte and be denser than water. | Maximize analyte partitioning and recovery. |

| Volume of Extraction Solvent | Affects the pre-concentration factor; smaller volumes yield higher concentration. mdpi.com | Achieve desired sensitivity while ensuring sufficient volume for collection. |

| Type and Volume of Disperser Solvent | Must be miscible with both aqueous and organic phases to form a stable emulsion. nih.gov | Ensure efficient dispersion of the extraction solvent. |

| Sample pH | Controls the charge state of the amine analyte. | Maximize the concentration of the neutral, extractable form of the analyte. |

| Ultrasonication Time | Affects the kinetics of the extraction process. nih.gov | Achieve equilibrium partitioning in the shortest possible time. |

Computational and Theoretical Chemistry Investigations of 2 4 Piperidin 1 Yl Phenyl Ethylamine and Its Analogues

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as 2-(4-Piperidin-1-yl-phenyl)-ethylamine, might interact with a biological target, typically a protein receptor or enzyme. These techniques are instrumental in the early stages of drug discovery for hit identification and lead optimization.

Prediction of Binding Modes and Affinities in Biological Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal of docking is to predict the binding mode and affinity, often expressed as a docking score or binding energy. For analogues of this compound, such as those containing phenyl-piperazine or related scaffolds, docking studies have been employed to estimate their binding affinities for various biological targets, including G-protein coupled receptors and enzymes. lew.ronih.govnanobioletters.com

The binding affinity is a measure of the strength of the interaction between the ligand and its target. In silico studies on analogous compounds have reported binding affinities in the range of -7.8 to -9.6 kcal/mol. lew.ronanobioletters.com These values are indicative of a strong and stable interaction between the ligand and the target protein. The specific binding mode is determined by a combination of factors including shape complementarity and various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on related pyridine (B92270) derivatives have shown that the binding affinity is influenced by the nature and position of substituents on the aromatic rings. nih.gov

| Analogue Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Phenyl-piperazine derivatives | Cyclin-Dependent Kinases (CDKs) | -7.8 to -9.6 | Hydrogen bonds, Hydrophobic interactions |

| Pyridine derivatives | Sigma Receptors (σ1/σ2) | -8.1 to -9.4 | Hydrogen bonds, Salt bridges, π-alkyl interactions |

| Triphenylamine-linked pyridines | Anticancer Targets (e.g., kinases) | -8.2 to -9.4 | Hydrogen bonds, π-π stacking |

Identification of Key Amino Acid Residues in Binding Pockets

A crucial outcome of molecular docking simulations is the identification of key amino acid residues within the binding pocket of the target protein that are critical for ligand recognition and binding. These interactions are fundamental to the ligand's biological activity.

For example, in studies of related N-benzyl-piperidinium compounds targeting sigma receptors, molecular docking revealed that the piperidinium (B107235) moiety can form salt bridge interactions with acidic residues like Aspartate (Asp) 126 and Glutamate (Glu) 172. nih.gov Furthermore, the pyridine ring was observed to establish π-alkyl interactions with hydrophobic residues such as Leucine (Leu) 105 and Methionine (Met) 93. nih.gov The amino group of some ligands was found to form a hydrogen bond with the side chain of Glutamate 172. nih.gov

Similarly, docking studies of other heterocyclic analogues have identified key hydrogen bond interactions with residues like Tyrosine (Tyr) 103 and Serine (Ser) 117, which act as anchors, securing the ligand within the binding site. nih.gov The identification of these key interactions provides a roadmap for designing more potent and selective analogues by modifying the ligand structure to enhance these favorable contacts.

| Analogue Class | Biological Target | Key Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| N-benzyl-piperidinium compounds | Sigma-1 Receptor (σ1R) | Asp126, Glu172, Tyr103, Leu105, Met93 | Salt bridge, Hydrogen bond, π-alkyl interaction |

| Pyrimidinone derivatives | Cyclin-Dependent Kinases (CDKs) | Specific residues in the ATP binding site | Hydrogen bonds |

| Triphenylamine-linked pyridines | Various Kinases | Residues in the kinase hinge region | Hydrogen bonds, Hydrophobic interactions |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Analysis of Compound-Target Complexes

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.

In a typical MD simulation of a ligand-target complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is run for a duration ranging from nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring parameters such as the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand, and the Radius of Gyration (Rg) of the protein. A stable complex will exhibit relatively small fluctuations in these values over the course of the simulation. nih.govmdpi.com

For instance, in simulations of related phenyl-piperazine scaffolds, the stability of the ligand in the binding pocket was confirmed by sustained key interactions and a reduction in the distance between protein domains upon ligand binding. nih.gov MD simulations can also reveal the importance of specific interactions, such as hydrogen bonds, by analyzing their presence and duration throughout the simulation. A high occupancy of a particular hydrogen bond indicates its significance in stabilizing the complex. mdpi.com

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and energetics of molecules. These methods are invaluable for elucidating reaction mechanisms and predicting the feasibility of chemical transformations.

Elucidation of Reaction Pathways and Transition States in Chemical Synthesis

DFT calculations can be used to map out the entire reaction pathway for the synthesis of a molecule like this compound. This involves identifying the structures of reactants, intermediates, transition states, and products. The transition state is a critical point on the potential energy surface that represents the energy barrier that must be overcome for the reaction to proceed.

For the synthesis of related piperidine-containing compounds, DFT can be employed to study the mechanism of key steps, such as condensation reactions or nucleophilic substitutions. nih.gov For example, in the synthesis of piperidin-4-one derivatives, DFT calculations can help in understanding the energetics and electronic properties that favor the formation of the desired product. nih.gov By calculating the energies of the transition states, chemists can predict which reaction pathways are more likely to occur and optimize reaction conditions accordingly.

Energetic Profiling of Chemical Transformations

Energetic profiling involves calculating the relative energies of all species along the reaction pathway. This provides a quantitative measure of the reaction's thermodynamics (the energy difference between reactants and products) and kinetics (the height of the energy barriers).

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery and computational chemistry. These methods aim to establish a mathematical or statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular features, known as descriptors, with activity, QSAR models can predict the efficacy of novel, untested compounds, thereby streamlining the process of lead identification and optimization. nih.gov

Pharmacophore modeling, a complementary approach, focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. d-nb.info This "pharmacophore" represents the key steric and electronic properties necessary for molecular recognition at the active site of a receptor or enzyme. These models serve as 3D queries for screening large compound databases to find new molecules with the desired activity profile. d-nb.info

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a systematic process that involves selecting a dataset of molecules with known biological activities, calculating various molecular descriptors, and then using statistical methods to build and validate a model. For analogues related to this compound, such as those with piperidine (B6355638) or phenyl moieties, QSAR studies explore how modifications to these structures influence their interaction with biological targets. nih.gov

For instance, in a study on 2-phenylpyrimidine (B3000279) analogues, a five-point pharmacophore model was developed based on a dataset of 87 molecules. nih.gov This model led to a statistically significant 3D-QSAR model with a high correlation coefficient (R² = 0.918) and cross-validation coefficient (Q² = 0.852), indicating robust predictive power. nih.gov Such models are validated internally using techniques like leave-one-out cross-validation and externally by predicting the activity of a separate test set of compounds. nih.gov The ultimate goal is to create a model that can accurately forecast the biological activity of new chemical entities, guiding synthetic efforts toward more potent compounds. nih.gov

Table 1: Example of Statistical Parameters for a 3D-QSAR Model

| Parameter | Value | Significance |

|---|---|---|

| R² (Correlation Coefficient) | 0.918 | Indicates a strong correlation between the predicted and experimental activities for the training set. nih.gov |

| Q² (Cross-validation Coefficient) | 0.852 | Measures the internal predictive ability of the model. nih.gov |

| F-value | 175 | Represents the statistical significance of the model. nih.gov |

| External R² (Predictive R²) | 0.70 | Assesses the model's ability to predict the activity of an external test set of compounds. nih.gov |

Pharmacophore models are generated either from a set of active ligands (ligand-based) or from the structure of the biological target (structure-based). d-nb.info These models consist of features like hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. d-nb.info Once developed, these models are instrumental in virtual screening campaigns to identify novel scaffolds that fit the required pharmacophoric features for a given biological activity.

Understanding Physicochemical Descriptors (e.g., LogP, TPSA) in Structure-Activity Relationships

The predictive power of any QSAR model relies on the careful selection of molecular descriptors. These descriptors quantify various physicochemical properties of a molecule that are believed to influence its biological activity. researchgate.net For compounds like this compound and its analogues, key descriptors include lipophilicity (LogP) and the topological polar surface area (TPSA).

LogP (Octanol-Water Partition Coefficient): This descriptor measures a compound's lipophilicity or hydrophobicity. It plays a crucial role in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME). A higher LogP value generally indicates greater lipid solubility, which can enhance membrane permeability. mdpi.com In various QSAR studies, increased lipophilicity has been linked to higher bioaccumulation potential and potency. mdpi.com For example, in an analysis of 3-(4-benzylpiperidin-1-yl)propylamine congeners, Hansch analysis demonstrated the importance of lipophilicity for binding affinity. nih.gov

TPSA (Topological Polar Surface Area): TPSA is calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net Generally, molecules with a lower TPSA are more likely to be orally bioavailable and cross cell membranes.

By analyzing the relationship between these descriptors and biological activity across a series of analogues, researchers can gain insights into the structural requirements for optimal potency and pharmacokinetic properties. nih.govresearchgate.net

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Crucial for forming specific interactions with biological targets. researchgate.net |

Supramolecular Assembly and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

The biological activity of a compound is not only determined by its intrinsic properties but also by how it interacts with its environment, including its solid-state packing. Supramolecular assembly refers to the organization of molecules into well-defined structures through non-covalent intermolecular interactions. nih.gov Understanding these interactions is critical for polymorphism, solubility, and stability.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis generates a surface around a molecule in a crystal, which is colored according to various properties, allowing for a detailed examination of close contacts between neighboring molecules. mdpi.com

For example, a Hirshfeld analysis of a piperidinium derivative revealed that the most significant contributions to crystal packing came from H···F/F···H (23.8%), H···H (22.6%), H···Br/Br···H (17.3%), and H···I/I···H (13.8%) interactions. nih.govresearchgate.net This demonstrates that van der Waals forces and hydrogen bonding are the dominant interactions governing the supramolecular structure. nih.gov Such analyses provide deep insights into the forces that stabilize the crystal structure of compounds structurally related to this compound.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 67.9% | Represents van der Waals interactions between hydrogen atoms, often the most abundant contact type. nih.gov |

| C···H | 13.7% | Indicates interactions between carbon and hydrogen atoms. nih.gov |

| O···H | 7.3% | Corresponds to hydrogen bonding or close van der Waals contacts involving oxygen and hydrogen. nih.gov |

| S···H | 4.3% | Highlights interactions involving sulfur and hydrogen atoms. nih.gov |

Mechanistic Investigations of Chemical Reactions Involving 2 4 Piperidin 1 Yl Phenyl Ethylamine and Precursors

Elucidation of Reaction Pathways in the Synthesis of the Core Scaffold and its Analogues

The synthesis of the 2-(4-piperidin-1-yl-phenyl)-ethylamine core structure can be achieved through several strategic pathways. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring, the ethylamine (B1201723) side chain, or the piperidine (B6355638) moiety. Mechanistic understanding of these routes is crucial for optimizing reaction conditions and yields.

One of the most prevalent methods involves the reduction of a β-nitrostyrene intermediate. This pathway typically begins with a Henry condensation between 4-(piperidin-1-yl)benzaldehyde and nitromethane. The resulting intermediate, 1-(4-(piperidin-1-yl)phenyl)-2-nitroethene, is then subjected to reduction. The mechanism of reduction, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, involves the simultaneous reduction of the nitro group to a primary amine and the carbon-carbon double bond to a single bond. Catalytic hydrogenation, for instance, proceeds via the adsorption of the nitrostyrene onto the surface of a metal catalyst (e.g., Pd, Pt, or Ni), followed by the stepwise addition of hydrogen atoms.

A more contemporary and modular approach involves the cross-coupling of aryl halides with aliphatic aziridines. A photocatalytic, nickel-catalyzed cross-electrophile coupling strategy has been developed that allows for the synthesis of a wide array of β-phenethylamine scaffolds. acs.org The proposed mechanism for this reaction is complex, involving multiple catalytic cycles. It is initiated by the photoexcitation of a photoredox catalyst, which then reduces a Ni(II) precatalyst to a more reactive Ni(0) species. This Ni(0) complex undergoes oxidative addition with an aryl iodide. Concurrently, the aziridine ring is opened by an equivalent of the acid present to form a β-iodoamine intermediate. acs.org This intermediate then engages with the Ni-aryl complex in a subsequent oxidative addition or related process, leading to a Ni(III) intermediate which, upon reductive elimination, furnishes the desired C-C coupled product and regenerates the active Ni(I) catalyst. acs.org

Another key synthetic strategy involves building the piperidine ring onto a pre-existing phenylethylamine derivative. This is commonly achieved via nucleophilic aromatic substitution (SNAr) if the phenyl ring is suitably activated (e.g., with a nitro group ortho or para to a leaving group). The mechanism involves the addition of piperidine as a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the leaving group restores the aromaticity and yields the final product. youtube.com

The table below summarizes key reaction pathways for the synthesis of the core scaffold.

| Reaction Pathway | Key Precursors | Reagents & Conditions | Mechanistic Highlights |

| Nitrostyrene Reduction | 4-(piperidin-1-yl)benzaldehyde, Nitromethane | 1. Base (e.g., NH₄OAc); 2. Reducing agent (e.g., LiAlH₄ or H₂/Pd-C) | Henry condensation followed by reduction of nitro and alkene groups. |

| Ni/Photoredox Coupling | 4-Iodo-N,N-dialkylaniline, Aliphatic Aziridine | Ni catalyst (e.g., NiCl₂·glyme), Ligand (e.g., dtbbpy), Photoredox catalyst, Amine reductant | Involves Ni(0)/Ni(II) and photoredox catalytic cycles; formation of a β-iodoamine intermediate. acs.org |

| Nucleophilic Aromatic Substitution | 4-Halophenethylamine derivative (activated), Piperidine | Base, Polar aprotic solvent | Formation of a Meisenheimer complex followed by elimination of the leaving group. youtube.com |

Studies on Nucleophilic Substitution and Addition Reactions of the Ethylamine Moiety

The primary amino group of the ethylamine side chain in this compound is a potent nucleophile, capable of participating in a wide range of nucleophilic substitution and addition reactions. These reactions are fundamental for the derivatization of the core scaffold to produce analogues with modified properties.

Nucleophilic Alkylation: The primary amine can also act as a nucleophile in SN2 reactions with alkyl halides. The mechanism involves a one-step, concerted process where the amine's lone pair attacks the electrophilic carbon atom of the alkyl halide, simultaneously displacing the halide leaving group. This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if sufficient alkylating agent is used.

Nucleophilic Addition to Carbonyls: The ethylamine group undergoes nucleophilic addition to aldehydes and ketones. This reaction is a cornerstone of reductive amination. The initial step is the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic intermediate that rapidly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine). The hemiaminal is often unstable and undergoes acid- or base-catalyzed dehydration (elimination of water) to form an imine (or Schiff base). The resulting C=N double bond of the imine can then be reduced to a C-N single bond using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation, yielding a more stable secondary amine.

The following table details the primary types of nucleophilic reactions involving the ethylamine moiety.

| Reaction Type | Electrophile | Intermediate(s) | Final Product |

| Acyl Substitution | Acyl Chloride, Anhydride | Tetrahedral Intermediate | Amide |

| Alkylation (SN2) | Alkyl Halide | SN2 Transition State | Secondary/Tertiary Amine |

| Addition to Carbonyl | Aldehyde, Ketone | Hemiaminal, Imine | Imine (or secondary amine after reduction) |

Mechanistic Aspects of Cyclization and Ring-Forming Reactions Relevant to Piperidine Synthesis

The formation of the piperidine ring is a critical aspect of synthesizing the broader class of molecules to which this compound belongs. Numerous methods exist for constructing this six-membered heterocycle, each with a distinct underlying mechanism. nih.gov

Intramolecular Cyclization: Many synthetic routes rely on the intramolecular cyclization of a linear precursor containing a nitrogen atom and a reactive electrophilic site. nih.gov

Reductive Amination: The cyclization of ω-amino aldehydes or ketones is a common strategy. An iron-catalyzed reductive amination of ϖ-amino fatty acids, for example, utilizes phenylsilane, which serves multiple roles: it facilitates the formation of an intermediate imine, initiates the cyclization, and reduces the resulting piperidinone intermediate. nih.gov

C-H Amination: Advanced methods involve the direct intramolecular amination of C-H bonds. Copper-catalyzed intramolecular C-H amination of N-fluoro amides has been studied mechanistically. acs.org The reaction pathway is proposed to involve the oxidation of a Cu(I) catalyst to a Cu(II) species, with evidence suggesting the formation of a Cu-F bond as a key intermediate step. acs.org Computational studies support a reductive pathway from a copper(II)-amido radical complex to form the C-N bond. acs.org

Dieckmann Condensation: This is a classic method for forming cyclic β-keto esters, which are valuable precursors to 4-piperidones. The mechanism involves the base-catalyzed intramolecular condensation of a diester. researchgate.net A strong base abstracts an α-proton from one of the ester groups to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide regenerates a carbonyl and yields the cyclic β-keto ester. The process is reversible, and conditions must be carefully controlled to prevent the retro-Dieckmann reaction. researchgate.net

Annulation Reactions: These strategies involve the formation of the piperidine ring by combining two smaller fragments. For instance, a [5+1] annulation can be achieved via a "hydrogen borrowing" cascade catalyzed by an iridium(III) complex. nih.gov The mechanism involves the catalyst oxidizing a 1,5-aminoalcohol to an amino-aldehyde, which then undergoes intramolecular cyclization to a hemiaminal, followed by dehydration to a cyclic iminium ion. The iridium hydride species, formed during the initial oxidation, then reduces the iminium ion to the final piperidine product. nih.gov

| Cyclization Method | Precursor Type | Catalyst/Reagent | Key Mechanistic Feature |

| Intramolecular C-H Amination | N-Halo Amide | Copper(I) Complex | Formation of Cu-Halide bond; C-N bond formation via reductive pathway from Cu(II) intermediate. acs.org |

| Dieckmann Condensation | Linear Diester with Nitrogen | Strong Base (e.g., NaH, NaOEt) | Intramolecular nucleophilic attack of an enolate on an ester carbonyl. researchgate.net |

| Hydrogen Borrowing Annulation | 1,5-Aminoalcohol | Iridium(III) Complex | Catalyst-mediated oxidation-cyclization-reduction cascade. nih.gov |

| Radical-Mediated Cyclization | Linear Amino-aldehyde | Cobalt(II) Complex | Formation of radical intermediates that undergo intramolecular cyclization. nih.gov |

Investigation of Oxidation and Reduction Pathways of the Phenyl-Piperidine-Ethylamine System

The phenyl-piperidine-ethylamine system contains multiple sites susceptible to oxidation and reduction reactions, including the piperidine ring, the ethylamine side chain, and the aromatic phenyl ring.

Oxidation Pathways:

Piperidine Ring: The piperidine ring is susceptible to oxidation, particularly by hydroxyl radicals (•OH) in atmospheric or biological contexts. Mechanistic studies on the OH-initiated photo-oxidation of piperidine show that the reaction proceeds via hydrogen abstraction. acs.org The abstraction can occur from the N-H bond (approximately 35% of the time) or from the C-H bonds at various positions (C2: ~50%, C3: ~13%, C4: ~2%). acs.org H-abstraction from the N-H bond leads to an aminyl radical, while abstraction from a C-H bond forms a carbon-centered radical. These radicals can react further with oxygen and nitrogen oxides to form products such as 2,3,4,5-tetrahydropyridine (an imine), 1-nitropiperidine, and 1-nitrosopiperidine. acs.org

Ethylamine Moiety: The primary amine of the ethylamine side chain can be oxidized by various reagents. Biologically, enzymes like monoamine oxidases (MAOs) catalyze the oxidative deamination of phenethylamines. This process involves the oxidation of the amine to an imine, which is then hydrolyzed to an aldehyde and ammonia (B1221849). Chemical oxidation can lead to a variety of products depending on the oxidant used.

Phenyl Ring: The aromatic ring is generally resistant to oxidation but can be hydroxylated by potent oxidizing systems, such as those involving cytochrome P450 enzymes in metabolic processes.

Reduction Pathways:

Phenyl Ring: The aromatic phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation. This typically requires harsh conditions, such as high pressures of hydrogen gas and potent catalysts like rhodium on carbon (Rh/C). organic-chemistry.org The mechanism involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms, disrupting the aromatic system to form the saturated cycloalkane.

Precursor Moieties: As discussed in the synthesis section (5.1), the reduction of precursor functional groups is a key step. The reduction of a nitro group to a primary amine, commonly achieved with H₂/Pd-C or SnCl₂/HCl, proceeds through nitroso and hydroxylamine intermediates. The reduction of an imine to an amine, a key step in reductive amination, is readily achieved with hydride reagents like NaBH₄ or NaBH₃CN.

The following table provides a summary of potential redox transformations.

| Molecular Moiety | Reaction Type | Reagent/Condition | Product(s) |

| Piperidine Ring | Oxidation | •OH radicals | Imines, Nitrosamines, Nitramines acs.org |

| Ethylamine Group | Oxidation | Monoamine Oxidase (MAO) | Aldehyde, Ammonia |

| Phenyl Ring | Reduction | H₂, Rh/C (high pressure) | Cyclohexyl Ring organic-chemistry.org |

| Nitro Group (precursor) | Reduction | H₂/Pd-C or LiAlH₄ | Primary Amine |

Molecular Interactions and Biological Target Elucidation of 2 4 Piperidin 1 Yl Phenyl Ethylamine and Analogues Non Clinical Context

Enzyme Inhibition and Modulation Studies

The unique structural features of 2-(4-Piperidin-1-yl-phenyl)-ethylamine, which combine a phenethylamine (B48288) core with a piperidine (B6355638) moiety, have prompted investigations into its interactions with a range of enzymes. The following subsections summarize the available research findings on its modulatory effects on several key biological targets.

Research into novel dual inhibitors of AChE and BuChE has explored various derivatives containing the piperidine scaffold. For instance, a series of 2-(1-(substituted phenethyl)piperidin-4-yl)-N-(1H-indol-5-yl)acetamide derivatives were synthesized and evaluated. Among them, compound 8i demonstrated potent inhibition of both enzymes, with IC50 values of 0.39 µM for AChE and 0.28 µM for BuChE. This highlights the potential of the piperidine core as a foundational element in the design of effective cholinesterase inhibitors.

Another study focused on 1-benzyl-3,5-bis(substituted benzylidene)piperidine-4-ones. Compound 1d , with 4-nitrobenzylidene substituents, was the most potent against AChE (IC50 = 12.55 µM), while compound 1g , with 4-chlorobenzylidene substituents, showed the best activity against BuChE (IC50 = 17.28 µM) and acted as a dual inhibitor. These findings suggest that substitutions on the piperidine ring and associated moieties significantly influence both the potency and selectivity of inhibition for AChE and BuChE.

The general structure-activity relationship for piperidine-based cholinesterase inhibitors indicates that the piperidine ring often interacts with the catalytic or peripheral anionic site of the enzyme. The nature and position of substituents on the piperidine and any associated aromatic rings are critical in determining the inhibitory activity.

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 8i | AChE | 0.39 |

| BuChE | 0.28 | |

| 1d | AChE | 12.55 |

| 1g | BuChE | 17.28 |

Data sourced from studies on piperidine derivatives as cholinesterase inhibitors.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. A thorough review of the scientific literature reveals no direct studies investigating the inhibitory or modulatory effects of this compound or its close structural analogues on NAPE-PLD activity.

Research into NAPE-PLD inhibitors has identified various chemical scaffolds, such as symmetrically substituted dichlorophenes and other small molecules. nih.gov For example, hexachlorophene (B1673135) and bithionol (B75329) have been identified as potent inhibitors of NAPE-PLD in cellular assays. nih.gov Additionally, a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides have been identified as activators of NAPE-PLD. vanderbilt.eduresearchgate.net However, the chemical structures of these identified modulators are distinct from the this compound framework. Therefore, the interaction of this specific compound and its direct analogues with NAPE-PLD remains an uninvestigated area.

Human Equilibrative Nucleoside Transporters (ENTs), including ENT1 and ENT2, are crucial for the transport of nucleosides across cell membranes. frontiersin.org Currently, there is no published research specifically examining the inhibitory activity of this compound on ENT1 or ENT2.

The development of ENT inhibitors has largely focused on other chemical classes. For instance, dihydropyridine-type calcium channel antagonists have been shown to inhibit both hENT1 and hENT2. nih.gov More recently, a novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), was identified as an inhibitor of both ENT1 and ENT2, with some selectivity for ENT2. nih.gov Structure-activity relationship studies of FPMINT analogues have provided insights into the pharmacophoric requirements for ENT inhibition. frontiersin.org These studies, however, are based on a triazine scaffold, which is structurally dissimilar to this compound. The potential for the phenethylamine-piperidine structure to interact with ENTs has not been explored in the available literature.

Monoamine oxidases A and B are important enzymes in the metabolism of monoamine neurotransmitters. The structural components of this compound, namely the phenethylamine and piperidine moieties, are present in known MAO inhibitors. nih.gov

Studies on pyridazinobenzylpiperidine derivatives have shown that these compounds can inhibit both MAO-A and MAO-B. nih.govmdpi.comnih.gov For example, in one study, compound S5 (a pyridazinobenzylpiperidine derivative with a 3-chloro substitution on the phenyl ring) was a potent MAO-B inhibitor with an IC50 of 0.203 µM and also inhibited MAO-A with an IC50 of 3.857 µM, demonstrating dual activity with a preference for MAO-B. nih.govmdpi.comnih.gov Another compound, S16 (with a 2-cyano substitution), also showed notable MAO-B inhibition (IC50 = 0.979 µM). nih.govmdpi.comnih.gov

The structure-activity relationship of these analogues suggests that the nature and position of substituents on the phenyl ring attached to the piperidine influence the inhibitory potency and selectivity towards MAO-A and MAO-B. The presence of a piperidine ring is a common feature in many MAO inhibitors, and the phenethylamine backbone is a substrate for MAO enzymes. nih.gov This suggests that this compound itself could potentially act as a dual inhibitor of MAO-A and MAO-B, although direct experimental evidence is currently lacking.

Table 2: MAO Inhibitory Activity of Selected Pyridazinobenzylpiperidine Analogues

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| S5 | 3.857 | 0.203 | 19.00 |

| S16 | >100 | 0.979 | >102.15 |

Data from a study on pyridazinobenzylpiperidine derivatives as MAO inhibitors. nih.govmdpi.comnih.gov

Dipeptidyl peptidase 4 (DPP4) is a serine protease that plays a role in glucose metabolism. nih.gov The piperidine and piperazine (B1678402) rings are common structural motifs in known DPP4 inhibitors. nih.govoatext.com While there is no direct experimental data on the interaction of this compound with DPP4, the structural similarities to existing inhibitors suggest a potential for interaction.

For example, a study on piperazine sulphonamide derivatives as DPP4 inhibitors found that compound 8h showed 27.32% inhibition at a concentration of 10 µmol L-1. pensoft.net Another study on piperidine derivatives investigated the replacement of a piperazine ring with a piperidine ring in a known DPP4 inhibitor. Compound (4) , which features a piperidine ring, exhibited an IC50 value of 4 ± 0.08 μM. oatext.com

The general pharmacophore for DPP4 inhibitors often includes a basic amine group that interacts with key residues in the S1 pocket of the enzyme. The piperidine nitrogen of this compound could potentially fulfill this role. Further substitutions on the phenyl and ethylamine (B1201723) portions of the molecule would likely influence the binding affinity and selectivity.

Table 3: DPP4 Inhibitory Activity of Selected Piperidine/Piperazine Analogues

| Compound | Inhibition Data |

|---|---|

| 8h | 27.32% inhibition at 10 µmol L-1 |

| (4) | IC50 = 4 ± 0.08 μM |

Data from studies on piperidine and piperazine derivatives as DPP4 inhibitors. oatext.compensoft.net

Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. While this compound itself is not a typical CA inhibitor, its structure can be modified to incorporate a sulfonamide group, a key feature of many potent CA inhibitors.

A study on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives demonstrated potent inhibition of several human carbonic anhydrase (hCA) isoforms. nih.gov Specifically, compound 7h (with a 4-fluoro substituent) was a highly effective inhibitor of hCA IX with an inhibition constant (Ki) of 1.2 nM. nih.gov Compound 7b (with a 4-hydroxy substituent) was the most potent inhibitor of hCA XII, with a Ki of 4.3 nM. nih.gov These compounds showed significant selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoform hCA I. nih.gov

These findings indicate that while the parent compound this compound is unlikely to be a significant CA inhibitor, its scaffold is a suitable starting point for the design of highly potent and selective CA inhibitors through the addition of a benzenesulfonamide (B165840) moiety.

Table 4: Carbonic Anhydrase Inhibitory Activity of Selected 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide Analogues

| Compound | hCA I Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

|---|---|---|---|

| 7b | 103.4 | 8.7 | 4.3 |

| 7h | 98.6 | 1.2 | 5.1 |

Data from a study on piperidine-linked benzenesulfonamides. nih.gov

Receptor Binding and Allosteric Modulation Investigations

Sigma receptors, divided into σ1 and σ2 subtypes, are unique intracellular proteins found primarily at the endoplasmic reticulum. wikipedia.orgmdpi.com They are recognized as distinct from opioid or other classical receptor families and are involved in a variety of cellular functions. wikipedia.org The minimal pharmacophore for high-affinity σ1 receptor binding has been suggested to be a phenylalkylamine structure. nih.gov Furthermore, the piperidine moiety is considered a hallmark pharmacophore for both σ1 and σ2 receptor ligands, with many potent and selective ligands incorporating this cyclic amine. researchgate.net For example, the reference ligand 4-PPBP is 4-phenyl-1-(4-phenylbutyl) piperidine. wikipedia.org Given that this compound contains both the essential phenylalkylamine core and the favorable piperidine group, it possesses the key structural features for significant interaction with sigma receptors. While direct binding studies on this specific molecule are not widely reported, research on structurally related N-(1-benzylpiperidin-4-yl)arylacetamides confirms that piperidine-containing compounds consistently show high affinity for the σ1 receptor. researchgate.net

Table 1: Sigma Receptor Binding Affinities of Representative Piperidine-Containing Ligands

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| LS-1-137 (N-(benzylpiperidin)phenylacetamide) | σ1 | 3.2 researchgate.net |

| Haloperidol | σ1 | 3.2 |

| (+)-Pentazocine | σ1 | 3.1 |

| BD-1047 | σ1 | 8.8 mdpi.com |

The this compound scaffold is a core component of the well-characterized compound Org 27569, a potent allosteric modulator of the Cannabinoid Receptor 1 (CB1). tocris.comnih.gov Org 27569, chemically named 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide, does not bind to the primary (orthosteric) site of the CB1 receptor but to a distinct, allosteric site. nih.govwikipedia.org

This interaction has a complex effect on receptor function. In equilibrium binding assays, Org 27569 demonstrates positive cooperativity with CB1 agonists, meaning it significantly increases the binding affinity of agonists like [3H]CP 55,940. tocris.comnih.gov Conversely, it shows negative cooperativity with CB1 inverse agonists, causing a decrease in the binding of ligands such as [3H]SR 141716A. nih.gov Despite enhancing agonist binding, functional assays reveal that Org 27569 acts as an insurmountable antagonist. nih.govwikipedia.org It decreases the efficacy of CB1 agonists in stimulating second messenger signaling pathways, effectively inhibiting the functional response of the receptor. nih.govwikipedia.org This unique profile highlights the compound's role as a negative allosteric modulator of agonist function, even while being a positive allosteric modulator of agonist binding.

Table 2: In Vitro Pharmacological Data for Org 27569 at the CB1 Receptor

| Parameter | Value | Description | Reference |

| pEC50 | 8.24 | Potency as a CB1 allosteric modulator. | tocris.com |

| pKb (vs. [3H]CP 55,940) | 5.67 | Affinity for the allosteric site, measured by potentiation of agonist binding. | tocris.com |

| pKb (vs. [3H]SR 141716A) | 5.95 | Affinity for the allosteric site, measured by inhibition of inverse agonist binding. | tocris.com |

| Functional Activity | Insurmountable Antagonist | Reduces the maximum effect (Emax) of CB1 receptor agonists in functional assays. | nih.gov |

Dopamine (B1211576) receptors, particularly the D2 subtype, are critical targets in neuroscience research. Ligands for these receptors often incorporate arylpiperazine or substituted piperidine structures. nih.gov The orthosteric binding site of D2-like receptors is highly conserved, making the development of subtype-selective ligands challenging. mdpi.com

Specific binding affinity data for this compound at dopamine D2 receptors are not extensively documented in the available scientific literature. However, the broader class of N-phenylpiperazine and related analogues has been thoroughly investigated, often leading to the development of ligands with high affinity for both D2 and D3 receptors. nih.govmdpi.com The structural features of this compound are related to these classes of compounds, but its specific pharmacological profile at D2 receptors remains to be fully elucidated.

The 5-hydroxytryptamine (serotonin) receptor family comprises numerous subtypes, with the 5-HT1A and 5-HT2 families being prominent targets for therapeutic development. mdpi.com The 2-phenethylamine scaffold is a core structural element in many endogenous neurotransmitters and synthetic ligands that interact with 5-HT receptors. mdpi.com Additionally, the arylpiperazine moiety is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands. mdpi.com

Table 3: Binding Affinities of Representative Arylpiperazine/Piperidine Analogues at 5-HT Receptors

| Compound Class/Example | Target Receptor | Binding Affinity (Ki, nM) |

| N-phenylpiperazine analog (Compound 6a) | 5-HT1A | 199 mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 mdpi.com |

| SYA16263 | 5-HT1A | 1.1 nih.gov |

| SYA16263 | 5-HT2A | 50 nih.gov |

Alpha-Adrenergic Receptors (α1, α2 subtypes) Ligand Development

The 2-phenethylamine framework is a well-established pharmacophore for adrenergic receptor (AR) ligands. nih.gov Adrenergic receptors, divided into α and β types, with further subtypes (α1A, α1B, α1D, α2A, α2B, α2C), are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes. nih.gov The development of ligands with selectivity for specific α-adrenergic receptor subtypes is an active area of research.

Analogues of this compound that feature the 4-phenylpiperidine (B165713) or a related cyclic amine moiety have been investigated for their affinity towards α-adrenergic receptors. For instance, a series of 4-phenylpiperidine-2,6-diones bearing a phenylpiperazinylalkyl chain at the 1-position were synthesized and evaluated as ligands for human cloned α1-AR subtypes. nih.gov Several of these compounds demonstrated nanomolar affinity, with the length of the alkyl chain influencing binding. nih.gov Notably, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione showed the highest affinity for the α1A-AR subtype (pKi = 8.74) and a 10-fold selectivity over the α1B and α1D subtypes. nih.gov These compounds were found to act as antagonists, blocking norepinephrine-induced cellular responses. nih.gov

Furthermore, research into (2-cyclopropoxyphenyl)piperidine derivatives has yielded potent and selective antagonists for α1a- and α1d-adrenergic receptors. nih.gov These compounds displayed high affinity, with Ki values for α1a-AR ranging from 0.91 nM to 79.0 nM and for α1d-AR from 2.0 nM to 57 nM. nih.gov The selectivity against the α1b-AR subtype was significant, with ratios of Ki(α1b)/Ki(α1a) reaching up to 155-fold. nih.gov The development of novel scaffold agonists for the α2A-adrenergic receptor has also been a focus, with computational and experimental approaches identifying compounds that act as bitopic agonists, engaging both the orthosteric and a secondary site on the receptor. nih.govmdpi.com

| Compound | Target Receptor | Binding Affinity (pKi or Ki) | Selectivity Profile | Functional Activity |

|---|---|---|---|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α1A-AR | pKi = 8.74 | 10-fold selective vs. α1B/α1D | Antagonist |

| (2-cyclopropoxyphenyl)piperidine derivative series | α1a-AR | Ki = 0.91 nM - 79.0 nM | Up to 155-fold selective vs. α1b | Antagonist |

| (2-cyclopropoxyphenyl)piperidine derivative series | α1d-AR | Ki = 2.0 nM - 57 nM | Up to 171-fold selective vs. α1b | Antagonist |

Peroxisome Proliferator-Activated Receptors (PPARs) Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors. mdpi.com The PPAR family consists of three isoforms—PPARα, PPARγ, and PPARβ/δ—which play crucial roles in regulating lipid and glucose metabolism, as well as inflammatory processes. mdpi.commdpi.com Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs), thereby modulating the transcription of target genes. mdpi.com

The 2-phenethylamine scaffold has been identified as a structural motif in compounds targeting PPARs. nih.govresearchgate.net While direct studies on this compound as a PPAR modulator are limited, the broader class of phenethylamines has been explored in this context. researchgate.netmdpi.com Thiazolidinediones (TZDs), a class of PPARγ agonists, are structurally distinct but highlight the importance of an acidic head group and a hydrophobic tail, features that can be conceptually mapped onto substituted phenethylamine derivatives for ligand design. mdpi.com Research on heterocyclic derivatives as PPAR ligands is ongoing, aiming to develop new, safe, and effective modulators. mdpi.com For example, certain piperine (B192125) analogs have been shown to exert their effects by increasing PPARγ gene expression. mdpi.com

| Scaffold/Compound Class | Primary PPAR Target | Reported Effect |

|---|---|---|

| 2-Phenethylamines | PPARs | Identified as a relevant scaffold in medicinal chemistry leads. nih.govresearchgate.net |

| Thiazolidinediones (e.g., Rosiglitazone, Pioglitazone) | PPARγ | Agonists, known for insulin-sensitizing effects. mdpi.com |

| Piperine Analogs | PPARγ | Increased PPARγ gene expression. mdpi.com |

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines, such as β-phenylethylamine, and modulates dopaminergic, serotonergic, and glutamatergic neurotransmission. researchgate.netnih.gov It has emerged as a significant target for the development of novel therapeutics for psychiatric disorders. researchgate.net

The structural similarity of this compound to endogenous TAAR1 ligands makes this scaffold a prime candidate for investigation. Research has led to the discovery of potent TAAR1 agonists based on a 4-(2-aminoethyl)piperidine core, which is structurally very similar to the compound of interest. mdpi.com A screening effort identified 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide as a submicromolar agonist of TAAR1 (EC50 = 0.507 μM). mdpi.com Subsequent structure-activity relationship (SAR) studies on this core led to the synthesis of analogues with significantly improved potency, with the most active compounds exhibiting EC50 values for TAAR1 agonism in the range of 0.033 to 0.112 μM. mdpi.com

Another line of research involved screening a library of compounds with heterocyclic motifs combined with fragments similar to β-phenylethylamine. mdpi.com This led to the identification of a potent TAAR1 agonist, compound 62 (LK00764), with an EC50 of 4.0 nM. mdpi.com These findings underscore the potential of the 2-phenylethylamine scaffold, particularly when incorporating a piperidine ring, to yield potent and effective TAAR1 agonists.

| Compound/Scaffold | TAAR1 Agonist Activity (EC50) |

|---|---|

| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | 0.507 μM |

| Optimized 4-(2-aminoethyl)piperidine analogues | 0.033 - 0.112 μM |

| LK00764 (2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine) | 4.0 nM |

Protein-Protein Interaction (PPI) Modulation

Modulating protein-protein interactions (PPIs) with small molecules is an emerging strategy in drug discovery. Instead of inhibiting an enzyme or blocking a receptor's active site, this approach aims to either disrupt or stabilize the interaction between two or more proteins.

Stabilization of Specific Protein Complexes (e.g., 14-3-3/p65)

The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to hundreds of different partner proteins, often in a phosphorylation-dependent manner, thereby influencing their function and subcellular localization. acs.org One such interaction is between 14-3-3 and the p65 subunit of the NF-κB transcription factor. acs.orgnih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. acs.org The binding of 14-3-3 to p65 is reported to negatively regulate its activity by promoting its sequestration in the cytoplasm. acs.orgwhiterose.ac.uk Therefore, stabilizing the 14-3-3/p65 complex with a small molecule is a potential therapeutic strategy to inhibit NF-κB signaling. whiterose.ac.ukacs.org

Research in this area has identified natural products, such as fusicoccanes, that act as "molecular glues," binding at the interface of the 14-3-3/partner protein complex and stabilizing it. acs.org A semi-synthetic derivative, DP-005, was shown to bind to an interface pocket of the p65/14-3-3 complex and enhance its stability. whiterose.ac.uk Other approaches have utilized fragment-based screening and reversible covalent tethering to identify small molecules that stabilize this interaction. escholarship.org

However, there is currently no direct scientific literature linking this compound or its close structural analogues to the modulation or stabilization of the 14-3-3/p65 protein-protein interaction. The molecules identified as stabilizers for this complex, such as fusicoccin (B1218859) derivatives, are structurally distinct from the phenethylamine class. acs.orgnih.gov